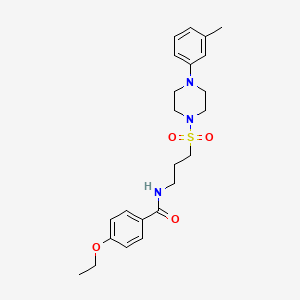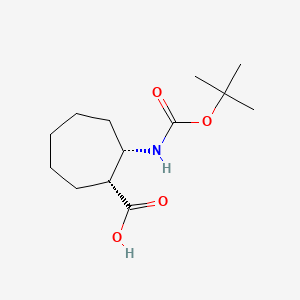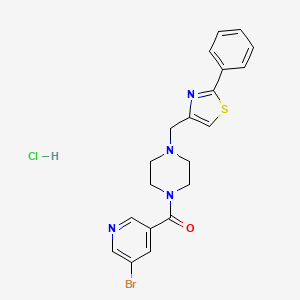
(5-Bromopyridin-3-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromopyridin-3-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride: . This compound features a bromopyridine ring, a phenylthiazole group, and a piperazine moiety, making it a versatile molecule for further chemical modifications and applications.
作用机制
Target of Action
The primary target of (5-Bromopyridin-3-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is the enzyme α-glucosidase . This enzyme plays a crucial role in the treatment of type II diabetes mellitus .
Mode of Action
this compound interacts with α-glucosidase, inhibiting its function . The inhibition of this enzyme slows down the breakdown of carbohydrates into glucose, thus controlling blood sugar levels .
Biochemical Pathways
The compound affects the carbohydrate digestion pathway by inhibiting the α-glucosidase enzyme . This results in a slower breakdown of carbohydrates, leading to a more gradual release of glucose into the bloodstream and thus helping to manage blood sugar levels .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of the α-glucosidase enzyme . This leads to a slower breakdown of carbohydrates and a more controlled release of glucose into the bloodstream .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures such as 5-bromopyridine and 2-phenylthiazole. These intermediates are then reacted under specific conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: : The bromine atom in 5-bromopyridine can be substituted with various nucleophiles to introduce different functional groups.
Condensation reactions: : The phenylthiazole and piperazine components can be condensed to form the desired structure.
Reduction and oxidation reactions: : These reactions are used to adjust the oxidation state of the intermediates and final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization, chromatography, and distillation.
化学反应分析
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromine oxide or other oxidized derivatives.
Reduction: : The compound can be reduced to remove the bromine atom or other functional groups.
Substitution: : Various nucleophiles can substitute the bromine atom, leading to different derivatives.
Condensation: : The compound can participate in condensation reactions with other molecules to form larger structures.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Condensation: : Reagents like acetic anhydride and concentrated sulfuric acid are used for condensation reactions.
Major Products Formed
科学研究应用
Chemistry: : It serves as a building block for the synthesis of more complex molecules and materials.
Biology: : It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : The compound's derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: : It can be used in the development of new materials and chemical processes.
相似化合物的比较
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other bromopyridine derivatives, phenylthiazole derivatives, and piperazine derivatives. These compounds may have similar applications but differ in their chemical properties and biological activities.
List of Similar Compounds
5-Bromopyridine derivatives
2-Phenylthiazole derivatives
Piperazine derivatives
属性
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4OS.ClH/c21-17-10-16(11-22-12-17)20(26)25-8-6-24(7-9-25)13-18-14-27-19(23-18)15-4-2-1-3-5-15;/h1-5,10-12,14H,6-9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIPZGAOQIUUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CC(=CN=C4)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
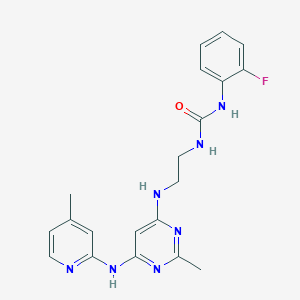
![Methyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2615771.png)

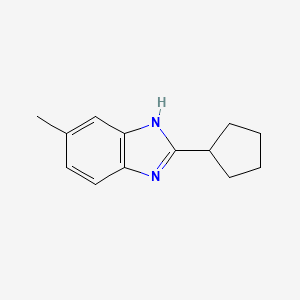

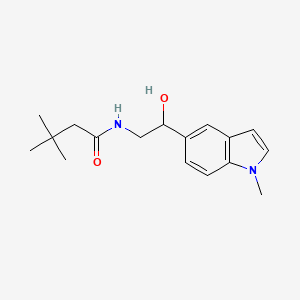
![3,6-Diamino-2-(4-bromobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2615781.png)
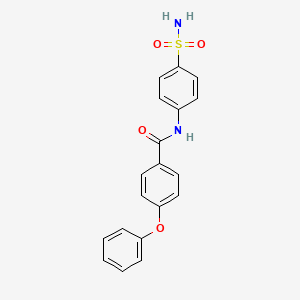
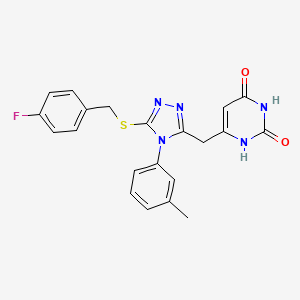
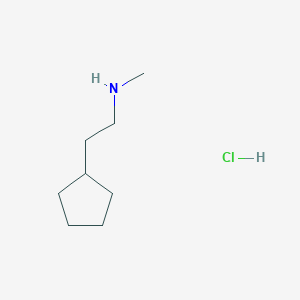
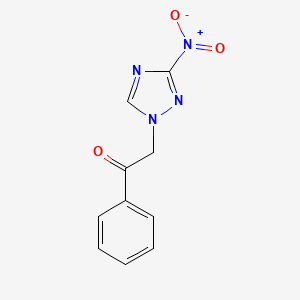
![1-(cyclopropanesulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine](/img/structure/B2615787.png)
